3-AMINO-3-(4-BENZYLOXY-3-METHOXY-PHENYL)-PROPIONIC ACID
Overview
Description
3-AMINO-3-(4-BENZYLOXY-3-METHOXY-PHENYL)-PROPIONIC ACID: is an organic compound with the molecular formula C16H17NO3 It is a derivative of phenylalanine, where the phenyl group is substituted with a benzyloxy and a methoxy group
Scientific Research Applications
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
Biology
- Studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine
- Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
- Utilized in the development of new materials with specific properties, such as polymers and resins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-AMINO-3-(4-BENZYLOXY-3-METHOXY-PHENYL)-PROPIONIC ACID typically involves the following steps:
Protection of the amino group: The amino group of phenylalanine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Introduction of the benzyloxy group: The protected phenylalanine is then subjected to a benzylation reaction to introduce the benzyloxy group at the para position of the phenyl ring.
Introduction of the methoxy group: The methoxy group is introduced via a methylation reaction, typically using methyl iodide and a base.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the methoxy group, converting it to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base.
Major Products:
Oxidation: Products include 3-[4-(benzyloxy)-3-methoxyphenyl]propanoic acid.
Reduction: Products include 3-Amino-3-[4-(hydroxy)-3-methoxyphenyl]propanoic acid.
Substitution: Various acylated or alkylated derivatives of the original compound.
Mechanism of Action
The mechanism of action of 3-AMINO-3-(4-BENZYLOXY-3-METHOXY-PHENYL)-PROPIONIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups may enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid: Lacks the methoxy group, which may affect its binding properties and reactivity.
3-Amino-3-[4-(methoxy)phenyl]propanoic acid: Lacks the benzyloxy group, which may influence its solubility and stability.
3-Amino-3-[4-(hydroxy)phenyl]propanoic acid: The hydroxy group can form hydrogen bonds, affecting its interactions with biological targets.
Uniqueness:
- The presence of both benzyloxy and methoxy groups in 3-AMINO-3-(4-BENZYLOXY-3-METHOXY-PHENYL)-PROPIONIC ACID provides a unique combination of properties, such as enhanced lipophilicity and specific binding interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-amino-3-(3-methoxy-4-phenylmethoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-21-16-9-13(14(18)10-17(19)20)7-8-15(16)22-11-12-5-3-2-4-6-12/h2-9,14H,10-11,18H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBVHMNMNSGPKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CC(=O)O)N)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80411736 | |
Record name | 3-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80411736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167887-37-8 | |
Record name | 3-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80411736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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